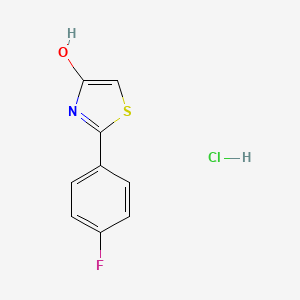

![molecular formula C6H6N2O2 B2551784 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine CAS No. 1368345-12-3](/img/structure/B2551784.png)

2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through different methods. For instance, the paper titled "Easy solventless synthesis of new mono and bis amino-5H-chromeno [3,4-c] pyridin-5-one derivatives" describes a solventless synthesis method that offers a simple chemistry handling, mild reaction conditions, and an environmentally friendly pathway . Although this method does not directly apply to 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine, it provides insight into the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, as indicated by the X-ray structures reported in the paper on chromeno[3,4-c]pyridin-5-one derivatives . The paper "Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine" provides detailed crystallographic data for a triazolo-triazine derivative, which showcases the intricacies of pyridine-related structures .

Chemical Reactions Analysis

The reactivity of pyridine derivatives with amines is a common theme in the provided papers. For example, the reaction of oxazolo[4,5-b]pyridine thione with amines leads to the formation of thioureas or aminooxazolopyridines, depending on the type of amine used . Similarly, the reaction of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione with amines results in corresponding thioureas . These reactions are indicative of the chemical versatility of pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. The paper on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines discusses the potential use of these compounds in further chemical transformations, suggesting their reactivity and functional group compatibility . The Lewis acid-promoted cascade reaction paper highlights the mild conditions required for the construction of dihydropyridine derivatives, which may share some properties with the compound of interest .

科学的研究の応用

Synthesis and Medicinal Chemistry

- Synthesis of Pyridin Derivatives : Research shows the development of methods for synthesizing pyridin derivatives, including 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine, highlighting their importance in medicinal chemistry (Chikhalikar et al., 2011).

Catalysis and Chemical Reactions

- Rhodium-Catalyzed Reactions : Studies demonstrate the use of dioxazolones, which are structurally related to 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine, in Rhodium-catalyzed reactions for producing N-(2-(imidazo[1,2- a]pyridin-2-yl)phenyl)acetamide derivatives (Samanta et al., 2019).

Heterocyclic Chemistry

- Synthesis of Oxazolo-pyridine Derivatives : Research has shown the synthesis of oxazolo-pyridine derivatives, a process relevant to 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine, by intramolecular cyclization and nucleophilic substitution (Palamarchuk et al., 2019).

Green Chemistry

- Fe-catalyzed Epoxidation : Studies involving Fe catalysts in the epoxidation of olefins use compounds structurally similar to 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine, contributing to environmentally benign chemical processes (Anilkumar et al., 2007).

Pharmacological Probes

- Privileged Scaffold in Medicinal Chemistry : The structural analogues of 2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine, like benzoxazolone derivatives, are considered "privileged scaffolds" in medicinal chemistry due to their ability to mimic certain pharmacophores (Poupaert et al., 2005).

Safety and Hazards

特性

IUPAC Name |

[1,3]dioxolo[4,5-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-4-6(8-5)10-3-9-4/h1-2H,3H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYSZGWWBODJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)N=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 5-[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2551703.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2551704.png)

![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile](/img/structure/B2551705.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2551706.png)

![2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2551708.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551711.png)

![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)

![N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2551717.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid](/img/structure/B2551719.png)

![2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2551721.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)